

A Technical Guide to Mellein: Chemical Identity, Biological Activity, and Experimental Methodologies

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Compound of Interest

Compound Name: **Mellein**

Cat. No.: **B093609**

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Executive Summary: **Mellein**, a naturally occurring 3,4-dihydroisocoumarin, is a fungal secondary metabolite of significant interest to the scientific community. First identified as "ocracin" from the fungus *Aspergillus melleus*, it is now known to be produced by a wide array of fungi, as well as some plants, insects, and bacteria.[1][2] **Mellein** and its derivatives exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, phytotoxic, and anticancer properties.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **Mellein**, covering its fundamental chemical identifiers, physicochemical properties, diverse biological functions, and biosynthetic origins. Furthermore, it details validated experimental protocols for its isolation and characterization, aiming to facilitate further research and application.

Introduction to Mellein

Mellein (8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one) is a member of the polyketide family of natural products.[1] Structurally, it is a dihydroisocoumarin, a class of compounds that are structural isomers of coumarins.[1][5] These metabolites play crucial roles in the life cycles of their producing organisms and are involved in numerous biochemical and ecological processes.[2] The first report of a 3,4-dihydroisocoumarin dates back to 1916, but **Mellein** itself was first isolated in 1933.[1] Its wide-ranging biological activities, from inhibiting plant germination to displaying cytotoxicity against cancer cell lines, make it a valuable lead compound for the development of novel pharmaceuticals and agrochemicals.[3][6] This guide

serves as a foundational resource for understanding and harnessing the potential of this intriguing molecule.

Chemical Identity and Physicochemical Properties

The chemical identification of **Mellein** requires careful attention to its stereochemistry. The molecule possesses a chiral center at the C3 position, leading to (R) and (S) enantiomers. Different CAS numbers are assigned to the individual enantiomers and the racemic mixture. The (R)-(-)-enantiomer is the most commonly cited form in the literature.[\[3\]](#)[\[7\]](#)

Table 1: Core Chemical Identifiers for Mellein

Identifier	(R)-(-)-Mellein	(+)-Mellein (S-enantiomer)	Mellein (Unspecified/Racemic)
IUPAC Name	(3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one [8]	(3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one [9]	8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one [10] [11]
Synonyms	(-)-Mellein, Ochracin [7] [11]	(+)-Mellein [9]	(±)-Mellein [12]
CAS Number	480-33-1 [3] [7] [11] [13]	62623-84-1 [9]	17397-85-2 [10] [14]
PubChem CID	114679 [8]	10921069 [9]	28516 [10] [11]
Molecular Formula	C ₁₀ H ₁₀ O ₃ [3] [7] [9] [10]	C ₁₀ H ₁₀ O ₃ [9]	C ₁₀ H ₁₀ O ₃ [10] [11]
Molecular Weight	178.18 g/mol [8] [9] [10]	178.18 g/mol [9]	178.18 g/mol [10]
Canonical SMILES	C[C@H]1CC2=C(C(=O)O1)C(O)=CC=C2 [15]	C[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1 [9]	CC1CC2=C(C(=CC=C2)O)C(=O)O1 [10] [11]
InChIKey	KWILGNNWGSNMPA-ZCFIWIBFSA-N [13] [15]	KWILGNNWGSNMPA-LURJTMIESA-N [7] [9]	KWILGNNWGSNMPA-UHFFFAOYSA-N [3] [10]

Table 2: Physicochemical Properties of Mellein

Property	Value	Source(s)
Appearance	Crystalline solid	[3][16]
Solubility	Soluble in DMSO, DMF, Ethanol (30 mg/mL). Slightly soluble in water.	[3][15][16]
logP	2.27 - 2.58	[8][15]
pKa (Strongest Acidic)	9.65	[15]
UV max (λmax)	210, 246, 314 nm	[3][16]

Biological Profile and Potential Applications

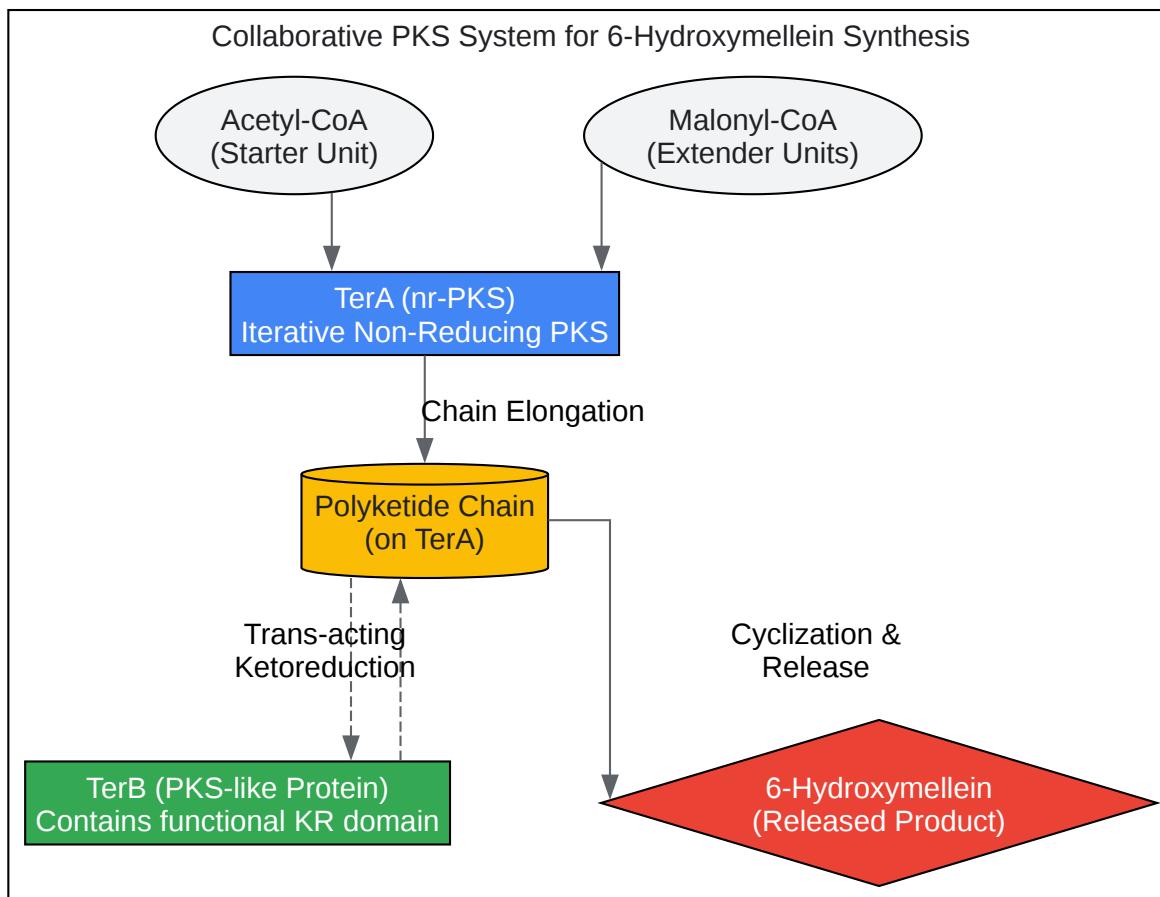
Mellein's diverse bioactivities make it a subject of interest in various fields, from medicine to agriculture.

- **Antifungal and Antibacterial Activity:** **Mellein** and its analogues demonstrate significant activity against a range of pathogens. They have shown antifungal effects against plant pathogens like *Eurotium repens* and *Ustilago violacea*.^[1] Notably, **Mellein** exhibits potent anti-*Xanthomonas* activity, suggesting its potential as a biocontrol agent against bacterial plant diseases.^[6] It is also active against Gram-positive bacteria.^[5]
- **Phytotoxic and Herbicidal Activity:** **Mellein** acts as a potent phytotoxin, inhibiting the germination of wheat and barrel medic seeds at concentrations of 200 µg/ml.^[17] Studies have also shown it possesses selective bioherbicidal activity, indicating its potential for development into an eco-friendly weed management solution.^[6]
- **Anticancer and Cytotoxic Effects:** (R)-(-)-**Mellein** has been shown to inhibit the proliferation of human breast cancer (MCF-7, MDA-MB-468) and melanoma (SK-MEL-28, Malme-3M) cell lines.^{[3][16]} While the reported IC₅₀ values are relatively high (>200 µM), the **Mellein** scaffold represents a potential starting point for the synthesis of more potent anticancer agents.^{[3][16]}
- **Other Activities:** The **Mellein** bioprofile is remarkably broad, also encompassing antimalarial, antiviral, algicidal, and larvicidal activities.^{[3][4]} This wide range of effects underscores its

importance as a versatile natural product for further investigation.

The Polyketide Biosynthetic Pathway

As a polyketide, **Mellein**'s biosynthesis originates from the fatty acid synthesis pathway and is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).^[1] The formation of the **Mellein** core is a fascinating example of enzymatic programming. While several PKS systems can produce the **Mellein** skeleton, the biosynthesis of the related key intermediate, 6-hydroxymellein, offers a compelling case study in enzymatic collaboration.^[18] It involves an iterative non-reducing PKS (nr-PKS) working in concert with a separate PKS-like protein that provides a functional ketoreductase (KR) domain in trans.^{[18][19][20]} This demonstrates a sophisticated mode of interaction between PKS components.



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Caption: Biosynthesis of a **Mellein** precursor via a collaborative PKS system.

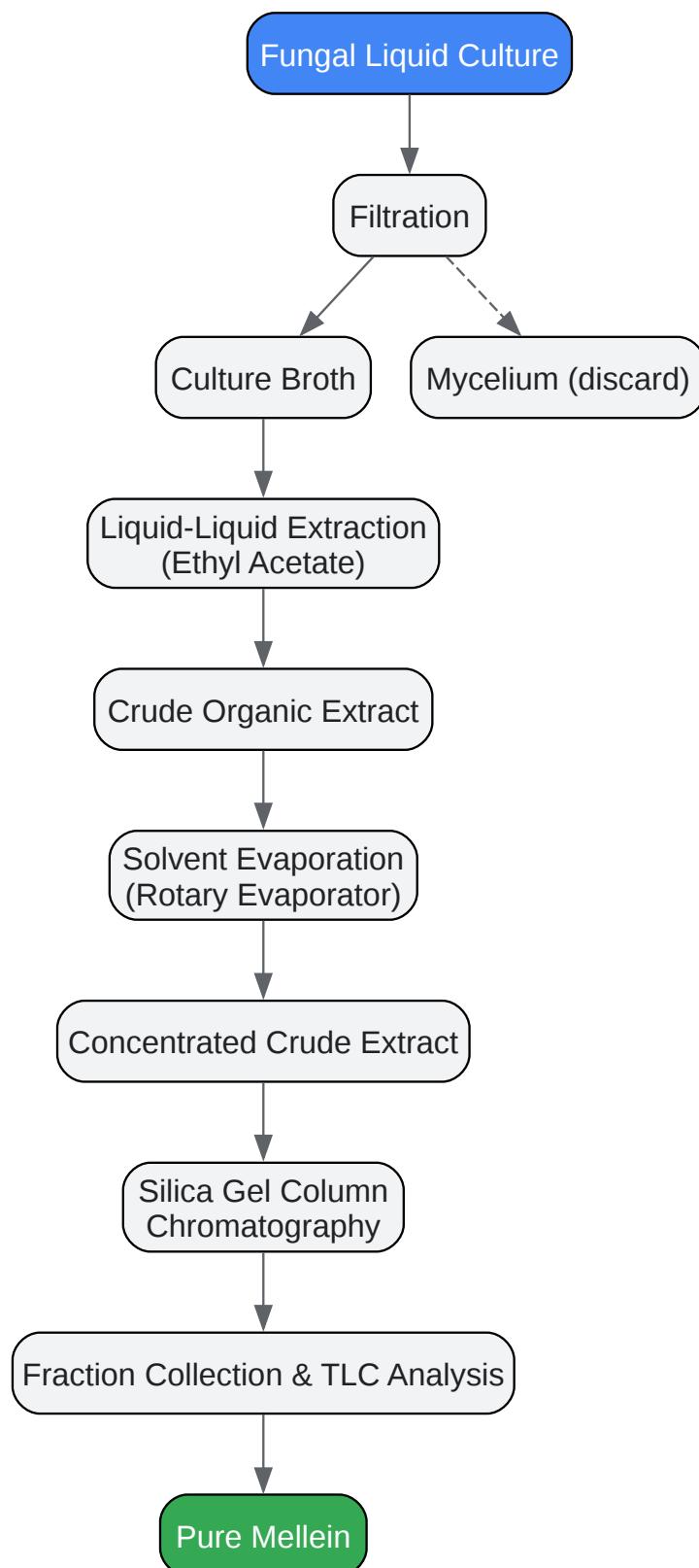
Key Experimental Methodologies

For researchers aiming to work with **Mellein**, robust protocols for its isolation and characterization are essential. The following workflows are based on established methodologies.

Isolation and Purification from Fungal Culture

This protocol describes a general procedure for obtaining **Mellein** from a liquid culture of a producing fungal strain, such as *Aspergillus* or *Lasiodiplodia*.

- Cultivation: Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under appropriate conditions (e.g., 25-28°C, 150 rpm) for 14-21 days to allow for the accumulation of secondary metabolites.
- Extraction: Separate the mycelium from the culture broth by filtration. Extract the cell-free broth 2-3 times with an equal volume of an organic solvent like ethyl acetate. The choice of solvent is critical; ethyl acetate is effective at partitioning moderately polar compounds like **Mellein** from the aqueous broth.
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
- Chromatographic Purification: Subject the crude extract to column chromatography over silica gel. This is a self-validating step where fractions are collected and analyzed.
 - Rationale: A solvent gradient (e.g., hexane-ethyl acetate, starting with high polarity and increasing to higher polarity) is used to separate compounds based on their affinity for the silica stationary phase. **Mellein** will elute in fractions of intermediate polarity.
 - Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest (visualized under UV light and/or with a staining agent).
- Final Purification: Pool the **Mellein**-containing fractions and concentrate them. If necessary, perform a final purification step, such as preparative HPLC, to obtain highly pure **Mellein** (>98%).

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Caption: Experimental workflow for the isolation and purification of **Mellein**.

Structural Characterization and Validation

Confirmation of the isolated compound's identity and purity is a critical, self-validating step.

- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound. For **Mellein** ($C_{10}H_{10}O_3$), the expected monoisotopic mass is 178.0630 Da.[8][9] The analysis will show a prominent ion corresponding to $[M+H]^+$ at m/z 179.0703 or $[M-H]^-$ at m/z 177.0557.[21]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and ^{13}C) and 2D NMR experiments are used for unambiguous structural elucidation. The spectra provide detailed information about the carbon skeleton, the number and environment of protons, and their connectivity, allowing for complete structural assignment and confirmation that the isolated compound is indeed **Mellein**.[6]

Conclusion and Future Directions

Mellein is a multifaceted natural product with a well-defined chemical profile and a broad range of compelling biological activities. Its potential as a scaffold for developing new antifungal agents, anticancer drugs, and bioherbicides is significant. Future research should focus on several key areas:

- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by **Mellein** is crucial for its development as a therapeutic agent.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and screening **Mellein** analogues can identify modifications that enhance potency and selectivity for specific biological targets while reducing off-target effects.
- Biosynthetic Engineering: Leveraging knowledge of the PKS enzymes responsible for **Mellein** production could enable the engineered biosynthesis of novel, non-natural derivatives with improved properties.

This guide provides the foundational knowledge required for researchers to explore these exciting avenues and unlock the full potential of **Mellein**.

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